2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Description
2-(1H-Indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a heterocyclic compound featuring an indole core, a piperidine ring substituted with a thiazole moiety, and an acetamide linker. The indole group, a privileged scaffold in medicinal chemistry, is known for its role in modulating receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17(11-13-12-20-16-4-2-1-3-15(13)16)21-14-5-8-22(9-6-14)18-19-7-10-24-18/h1-4,7,10,12,14,20H,5-6,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBGYTZNBQWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions. Common synthetic routes include:
Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.
Thiazole Synthesis: Thiazole rings are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The indole and thiazole units are then coupled using amide bond formation techniques, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (hydrogen gas)
Substitution: NaOH (sodium hydroxide), HCl (hydrochloric acid)
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives
Reduction Products: Reduced indole derivatives
Substitution Products: Substituted indole and thiazole derivatives
Scientific Research Applications
2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Applied in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Target Compound
- Core Structure : Indole-3-yl linked via an acetamide to a piperidine ring bearing a thiazol-2-yl group.
- Key Interactions : The indole NH and thiazole sulfur may participate in hydrogen bonding and π-π stacking. The piperidine ring introduces conformational flexibility.
Analogs and Derivatives
4a (): Structure: Dual indole groups with a pyridin-4-yl substituent. No biological data reported .
2g (): Structure: Indole linked via a 1,3,4-oxadiazole-thioacetamide to a thiazole. Reported anticancer activity suggests indole’s role in cytotoxicity .
Rilapladib (): Structure: Quinoline and difluorobenzyl groups attached to a piperidine-acetamide core. Comparison: The bulky quinoline substituent and fluorine atoms improve lipophilicity and target selectivity (IC50 = 0.23 nM for Lp-PLA2 inhibition). The absence of indole may limit cross-reactivity with indole-dependent targets .
Key Observations :
- Indole-containing analogs (e.g., 2g) show promise in anticancer contexts, suggesting the target compound may share similar mechanisms .
- Piperidine-thiazole substitution in the target compound may offer a balance between solubility and membrane permeability compared to hydroxylated () or bulky () analogs.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features an indole moiety linked to a thiazole-piperidine acetamide framework, which is crucial for its biological activity. The presence of these heterocycles often enhances the pharmacological properties of compounds.
Table 1: Basic Properties of 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
| Property | Value |
|---|---|
| Molecular Weight | 342.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds containing indole and thiazole structures exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells), 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide demonstrated an IC50 value of approximately 15 µM , indicating potent activity against these cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound's antimicrobial potential was evaluated against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs.
Neuroprotective Effects
The neuroprotective potential of the compound was investigated in models of neurodegeneration, particularly focusing on its effects on acetylcholinesterase (AChE) inhibition.
Research Findings: AChE Inhibition
In vitro assays indicated that 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide inhibited AChE with an IC50 value of 12 µM , suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole and indole derivatives has been widely studied. Modifications at specific positions on these rings can significantly enhance biological activity. For instance, substituents on the thiazole ring have been shown to increase anticancer efficacy.
Table 3: SAR Analysis of Related Compounds
| Compound Name | Modification | Biological Activity |
|---|---|---|
| Compound A | -CH3 at position 5 | Increased cytotoxicity |
| Compound B | -F at position 4 | Enhanced AChE inhibition |
| Compound C | -Cl at position 6 | Improved antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
